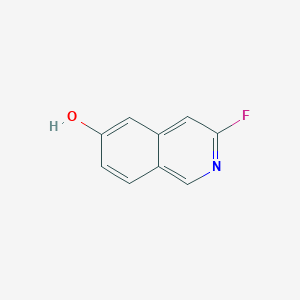
3-Fluoroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroisoquinolin-6-ol is a fluorinated isoquinoline derivative with the molecular formula C₉H₆FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of isoquinolin-6-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production of 3-Fluoroisoquinolin-6-ol may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is critical to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
3-Fluoroisoquinolin-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with biological molecules. This interaction can inhibit enzymes or receptors, leading to various biological effects . For example, fluorinated isoquinolines have been shown to inhibit bacterial DNA-gyrase, making them potential antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroisoquinolin-3-ol
- 6-Fluoro-3(2H)-isoquinolinone
- 6-Fluoro-2H-isoquinolin-3-one
Uniqueness
3-Fluoroisoquinolin-6-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoroisoquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H |
InChI Key |
QGURIOHXZSRGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















